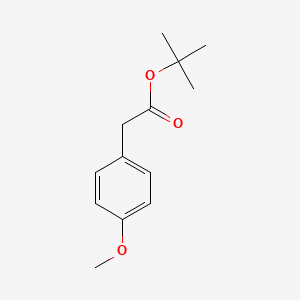
tert-Butyl 2-(4-methoxyphenyl)acetate
Description
tert-Butyl 2-(4-methoxyphenyl)acetate is a synthetic ester derivative characterized by a tert-butyl ester group and a 4-methoxyphenylacetate backbone. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of calcium-independent phospholipase A2 inhibitors . Its structure combines lipophilic tert-butyl groups with the electron-donating methoxy substituent, influencing both reactivity and solubility. Key spectroscopic data include distinct ¹H NMR signals for the tert-butyl group (~1.4 ppm) and methoxy protons (~3.8 ppm), along with a molecular ion peak at m/z 463 ([M−H]⁻) in mass spectrometry .
Properties
CAS No. |
33155-61-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
MHFNYHQNPQVUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
Amino vs. Methoxy Groups
- tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8): Replacing the methoxy group with an amino group significantly alters electronic properties. Synthesis often involves catalytic hydrogenation or Schiff base reduction .
- tert-Butyl 2-(4-nitrophenoxy)acetate: The nitro group is strongly electron-withdrawing, increasing electrophilicity and reducing stability under basic conditions. This compound exhibits a lower log P (2.1 vs. 3.5 for the methoxy analog) due to nitro polarity .
Hydroxy and Formyl Derivatives
- tert-Butyl 2-(2-hydroxyphenyl)acetate (CAS 258331-10-1):
The ortho-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the molecule but reducing ester hydrolysis rates. Similarity scores (0.91–0.98) to the methoxy derivative highlight structural overlap . - tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6): The formyl group introduces reactivity toward nucleophiles, making this compound a key intermediate in condensation reactions. Safety data indicate higher acute toxicity compared to the methoxy analog .
Ester Group Modifications
Ethyl and Methyl Esters
- Ethyl 2-(4-methoxyphenyl)acetate and Methyl 2-(4-methoxyphenyl)acetate :
Smaller ester groups (ethyl/methyl) reduce steric hindrance, accelerating enzymatic hydrolysis. These analogs exhibit lower molecular weights (~208–222 g/mol vs. 235 g/mol for tert-butyl) and higher volatility .
Branched vs. Linear Chains
- tert-Butyl 2-((2S)-2-(2-hydroxy-6-(4-methoxyphenyl)hexanamido)hexanamido)acetate (Compound 11c): Additional amide and hydroxy groups enhance hydrogen-bonding capacity, improving binding to enzyme active sites (e.g., phospholipase A2 inhibition) but reducing solubility in nonpolar solvents .
Tabulated Comparison of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


